3,4-Bis(heptyloxy)benzoic acid
Description
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3,4-diheptoxybenzoic acid |
InChI |
InChI=1S/C21H34O4/c1-3-5-7-9-11-15-24-19-14-13-18(21(22)23)17-20(19)25-16-12-10-8-6-4-2/h13-14,17H,3-12,15-16H2,1-2H3,(H,22,23) |
InChI Key |
TZIZSGVLNGVVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation of Methyl 3,4-Dihydroxybenzoate
The compound is typically prepared via nucleophilic substitution of hydroxyl groups in methyl 3,4-dihydroxybenzoate using an alkyl bromide.
Procedure :
-
Reagents : Methyl 3,4-dihydroxybenzoate, 1-bromoheptane, K₂CO₃, DMF.
-
Conditions : Reflux at 80–120°C for 3.5–15 hours under inert atmosphere (N₂) .
-
Purification : Column chromatography (hexane/ethyl acetate or chloroform) .
| Parameter | Value |
|---|---|
| Reaction time | 3.5–15 h |
| Temperature | 80–120°C |
| Yield | 74–80% (analogous data) |
| Eluent | Hexane/ethyl acetate |
Key Mechanism :
The hydroxyl groups at positions 3 and 4 are alkylated via Williamson ether synthesis, facilitated by K₂CO₃ as a base. DMF acts as a polar aprotic solvent to stabilize the transition state .
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free acid via saponification.
Procedure :
-
Reagents : NaOH, ethanol/water.
-
Conditions : Reflux for 1–2 hours, followed by acidification (HCl) .
-
Purification : Extraction with chloroform, drying, and filtration .
Data :
| Step | Details |
|---|---|
| Hydrolysis | NaOH in ethanol/water |
| Acidification | HCl (pH ~1) |
| Yield | ~80% (analogous compounds) |
Spectroscopic Analysis
-
¹H-NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methylene groups (δ 1.2–1.8 ppm), and terminal methyl (δ 0.8–0.9 ppm) .
-
¹³C-NMR : Carbonyl at δ ~165 ppm, oxygenated carbons at δ ~70–75 ppm .
-
Mass Spectrometry : Molecular ion at m/z ~350 (calculated for C₂₁H₃₄O₅: 382 g/mol) .
Liquid Crystal Precursor
3,4-Bis(heptyloxy)benzoic acid is used in synthesizing liquid crystalline materials. For example, esterification with alkoxyphenols yields banana-shaped mesogens .
Click Chemistry
The carboxylic acid group can undergo coupling reactions (e.g., DCC/DMAP) to form esters or amides, enabling functionalization for biological studies .
Comparison of Reaction Conditions
| Compound | Alkylation Time | Yield | Purification Eluent |
|---|---|---|---|
| This compound | 3.5–15 h | 74–80% | Hexane/ethyl acetate |
| 3,5-Bis(heptyloxy)benzoate | 3.5–6.5 h | 80% | Hexane/ethyl acetate |
| Ethyl 3,4,5-tris(heptyloxy)benzoate | 4 h | 66% | Hexane/chloroform |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Position and Chain Length Variations
3,4-Bis(benzyloxy)benzoic Acid (CAS 1570-05-4)
- Structure : Benzyloxy (-O-CH₂C₆H₅) groups at 3,4-positions.
- Properties : Increased aromaticity from benzyl groups enhances π-π stacking interactions, making it suitable for coordination polymers (e.g., in metal-organic frameworks) . Unlike heptyloxy chains, benzyloxy groups introduce rigidity, reducing flexibility in supramolecular assemblies .
3,4-Bis(cyclopropylmethoxy)benzoic Acid
- Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) substituents.
- Shorter chains reduce lipophilicity compared to heptyloxy derivatives .
3,4-Bis(isopentyloxy)benzoic Acid
Functional Group Modifications
3,4-Bis(methoxycarbonyl)benzoic Acid
- Structure : Methoxycarbonyl (-O-CO-OCH₃) groups at 3,4-positions.
- Properties : Electron-withdrawing ester groups decrease electron density on the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with electron-donating alkoxy groups in 3,4-bis(heptyloxy)benzoic acid .
4,4'-Oxybis(benzoic Acid) (CAS 2215-89-6)
Biodegradability
- 3,4-Dichlorobenzoic Acid : Chlorine substituents inhibit microbial degradation due to toxicity, whereas heptyloxy groups in this compound may slow biodegradation via hydrophobicity, though they are less toxic. Dioxygenase enzymes preferentially cleave ortho positions in chlorinated analogues, but alkoxy derivatives may follow meta-cleavage pathways .
- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups enable rapid biodegradation via catechol pathways, contrasting with the persistence of long-chain alkoxy derivatives .
Thermal and Solubility Profiles
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| This compound | 98–102 | 0.1 (Water) | 7.2 |
| 3,4-Bis(benzyloxy)benzoic acid | 145–148 | <0.01 (Water) | 5.8 |
| 3,4-Dihydroxybenzoic acid | 200–203 | 10 (Water) | 1.3 |
| 4,4'-Oxybis(benzoic acid) | 340–345 | 0.5 (Water) | 2.1 |
Notes: Longer alkoxy chains (C₇) in this compound increase LogP significantly, reducing aqueous solubility compared to shorter-chain or polar analogues .
Material Science
- Coordination Polymers: 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid forms Mn(II) coordination polymers with photocatalytic activity, whereas this compound’s long chains may disrupt crystallinity but enhance organic phase compatibility .
- Crystallography : 3,5-Bis(benzyloxy)benzoic acid crystallizes in a triclinic system (space group P1) with hydrogen-bonded dimers, while 3,4-substituted analogues exhibit distinct packing due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
